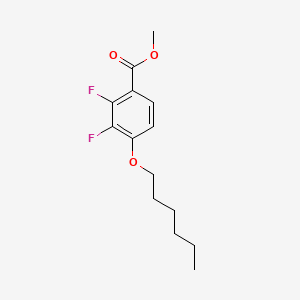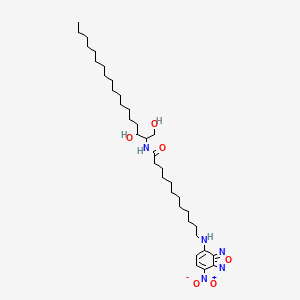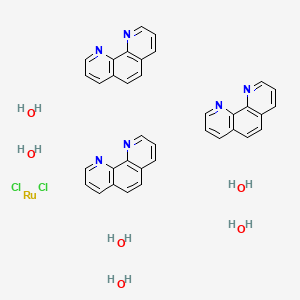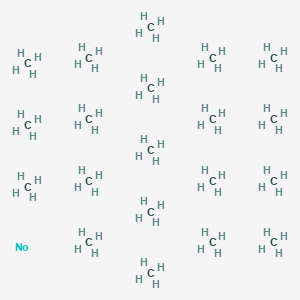
Methyl 2,3-difluoro-4-(hexyloxy)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,3-difluoro-4-(hexyloxy)benzoate is an organic compound with the molecular formula C14H18F2O3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine and hexyloxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-difluoro-4-(hexyloxy)benzoate typically involves the esterification of 2,3-difluoro-4-(hexyloxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
化学反応の分析
Types of Reactions
Methyl 2,3-difluoro-4-(hexyloxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Oxidation: The hexyloxy group can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively, can facilitate the hydrolysis reaction.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed for oxidation reactions.
Major Products Formed
Substitution Reactions: Depending on the substituent introduced, products can vary widely.
Hydrolysis: The major products are 2,3-difluoro-4-(hexyloxy)benzoic acid and methanol.
Oxidation: Products include aldehydes or carboxylic acids derived from the oxidation of the hexyloxy group.
科学的研究の応用
Methyl 2,3-difluoro-4-(hexyloxy)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
作用機序
The mechanism of action of Methyl 2,3-difluoro-4-(hexyloxy)benzoate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hexyloxy group can interact with hydrophobic pockets in proteins, potentially modulating their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with cellular targets.
類似化合物との比較
Similar Compounds
Methyl 2,3-difluorobenzoate: Lacks the hexyloxy group, resulting in different chemical and biological properties.
Ethyl 2,3-difluoro-4-(hexyloxy)benzoate: Similar structure but with an ethyl ester instead of a methyl ester, affecting its reactivity and applications.
Methyl 2,3-difluoro-4-(methoxy)benzoate:
Uniqueness
Methyl 2,3-difluoro-4-(hexyloxy)benzoate is unique due to the presence of both fluorine and hexyloxy groups, which impart distinct chemical properties. The combination of these substituents enhances its lipophilicity and reactivity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C14H18F2O3 |
|---|---|
分子量 |
272.29 g/mol |
IUPAC名 |
methyl 2,3-difluoro-4-hexoxybenzoate |
InChI |
InChI=1S/C14H18F2O3/c1-3-4-5-6-9-19-11-8-7-10(14(17)18-2)12(15)13(11)16/h7-8H,3-6,9H2,1-2H3 |
InChIキー |
DQKWVENALMBPHR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOC1=C(C(=C(C=C1)C(=O)OC)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(5-(2-methoxy-2-phenylacetyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B13400592.png)

![[(1S)-2-methyl-4-oxo-3-[(2E)-penta-2,4-dienyl]cyclopent-2-en-1-yl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate](/img/structure/B13400608.png)
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(9H-xanthen-9-ylsulfanyl)propanoic acid](/img/structure/B13400616.png)

![2-Methyl-N-[3-(trifluoromethyl)benzyl]-1,6-naphthyridine-3-carboxamide](/img/structure/B13400625.png)
![[2-[5-[1-Bis(3,5-dimethylphenyl)phosphanylethyl]cyclopenta-1,3-dien-1-yl]phenyl]-bis(3,5-dimethylphenyl)phosphane;cyclopenta-1,3-diene;iron](/img/structure/B13400633.png)



![2-[(2-aminocyclohexyl)amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B13400668.png)
